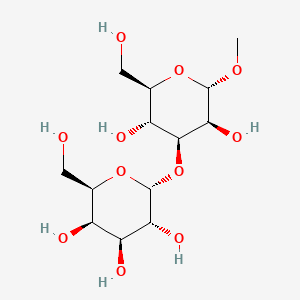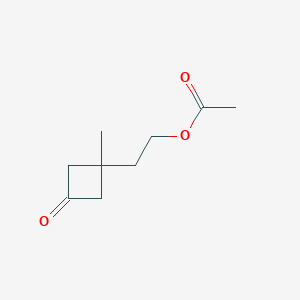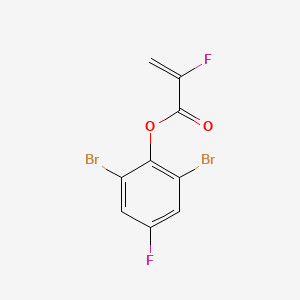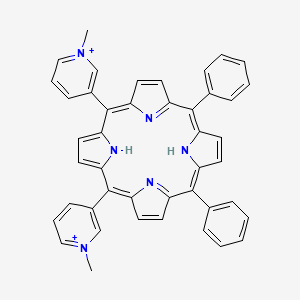![molecular formula C11H21BrMgO2 B14294461 Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- CAS No. 117021-10-0](/img/structure/B14294461.png)
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- is a chemical compound with the molecular formula C11H21BrMgO2. This compound is known for its unique structure, which includes a magnesium atom bonded to a bromine atom and a hexyl chain with a tetrahydropyran-2-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- typically involves the reaction of 6-bromohexanol with tetrahydropyran in the presence of an acid catalyst to form the tetrahydropyran-2-yloxy derivative. This intermediate is then reacted with magnesium in an ether solvent to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the magnesium atom.
Addition Reactions: The hexyl chain can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Addition Reactions: Electrophiles such as halogens or acids are used in the presence of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexyl derivatives, while oxidation reactions can produce hexyl ketones or alcohols.
Aplicaciones Científicas De Investigación
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. The tetrahydropyran-2-yloxy group provides steric hindrance and electronic effects that influence the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium, chloro[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-: Similar structure but with a chlorine atom instead of bromine.
Magnesium, iodo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound particularly useful in organic synthesis.
Propiedades
Número CAS |
117021-10-0 |
|---|---|
Fórmula molecular |
C11H21BrMgO2 |
Peso molecular |
289.49 g/mol |
Nombre IUPAC |
magnesium;2-hexoxyoxane;bromide |
InChI |
InChI=1S/C11H21O2.BrH.Mg/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;;/h11H,1-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
DAWFTEOKFQRKHE-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCCCOC1CCCCO1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)







![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
